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molecular formula C8H11N3S B8423911 5-(1-Amino-1-methylethyl)imidazo[5,1-b]thiazole

5-(1-Amino-1-methylethyl)imidazo[5,1-b]thiazole

Cat. No. B8423911
M. Wt: 181.26 g/mol
InChI Key: GDVQZEZNVMOXQP-UHFFFAOYSA-N
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Patent
US05663162

Procedure details

To the solution of 1 g (3.6 mole) of 5-[1-methyl-1-[(trifluoroacetyl)amino]-ethyl]imidazo[5,1-b]thiazole in 3 ml of methanol was added 0.72 g (0.018 mole) of sodium hydroxide, and the mixture was stirred at 50° C. for 10 hours. The reaction mixture was concentrated, and the residue thus obtained was dissolved in 100 ml of ethyl acetate and washed twice with 100 ml of a saturated aqueous potassium hydrogen carbonate solution. The organic layer was dried over anhydrous magnesium sulfate and concentrated to dryness to give 0.74 g of crude 5-(1-amino-1-methylethyl)imidazo[5,1-b]thiazole. The mixture of 0.74 g of the crude product, 3 ml of formic acid and 1.5 ml of acetic anhydride was stirred in the absence of solvents for 3 hours and treated in the same manner as in Preparation 15 (c) to give 0.63 g of the title compound. Yield 83%. NMR (CDCl3) δ: 1.74 (6H, s), 6.95 (1H, s), 7.11 (1H, d, J=4.8 Hz), 7.71 (1H, d, J=4.8 Hz), 8.01 (1H, s).
Name
5-[1-methyl-1-[(trifluoroacetyl)amino]-ethyl]imidazo[5,1-b]thiazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:11]1[N:18]2[C:14]([S:15][CH:16]=[CH:17]2)=[CH:13][N:12]=1)([NH:4]C(=O)C(F)(F)F)[CH3:3].[OH-].[Na+]>CO.C(OCC)(=O)C>[NH2:4][C:2]([C:11]1[N:18]2[C:14]([S:15][CH:16]=[CH:17]2)=[CH:13][N:12]=1)([CH3:3])[CH3:1] |f:1.2|

Inputs

Step One
Name
5-[1-methyl-1-[(trifluoroacetyl)amino]-ethyl]imidazo[5,1-b]thiazole
Quantity
1 g
Type
reactant
Smiles
CC(C)(NC(C(F)(F)F)=O)C1=NC=C2SC=CN21
Name
Quantity
0.72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
WASH
Type
WASH
Details
washed twice with 100 ml of a saturated aqueous potassium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC(C)(C)C1=NC=C2SC=CN21
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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